Product packaging for Defensin-related cryptdin-26(Cat. No.:)

Defensin-related cryptdin-26

Cat. No.: B1577143
Attention: For research use only. Not for human or veterinary use.
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Description

Defensin-related cryptdin-26, also known by its gene symbol Defa26, is a mouse alpha-defensin expressed in Paneth cells of the small intestine . Like other cryptdins (crypt defensins), it is synthesized as a inactive prepropeptide that is proteolytically processed to its mature, active form . The full-length protein consists of 93 amino acids, including a 19-residue signal peptide (MKTLVLLSALFLLAFQVQA) and a propeptide region, yielding the mature antimicrobial peptide . This peptide contributes to innate intestinal immunity by providing potent, broad-spectrum bactericidal activity against various pathogens . Its mechanism of action involves permeabilizing microbial membranes, a process stabilized by three intramolecular disulfide bonds that form its characteristic triple-stranded beta-sheet structure . Research into this compound provides critical insights into host-microbe interactions, innate immune defense mechanisms in the gut, and the complex biology of defensin genes, which are subject to rapid evolution and copy number variation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

LRDLGCYCRKRGCTRRERINGTCRKGHLMYTLCCL

Origin of Product

United States

Biosynthesis and Post Translational Modification of Defensin Related Cryptdins

Precursor Synthesis and Prepropeptide Processing

All α-defensins are initially synthesized as inactive prepropeptides. nih.govphysiology.org This precursor molecule is composed of three distinct domains: an N-terminal signal sequence of about 20 amino acids, an anionic prosegment of 40-50 amino acids, and the C-terminal cationic mature peptide, which for Defcr26 is predicted to be 35 amino acids long. nih.govphysiology.orguniprot.org The signal peptide guides the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved, leaving the propeptide (procryptdin). The UniProt database provides a predicted structure for the Defcr26 precursor, identifying a signal peptide (residues 1-19), a propeptide (residues 20-58), and the mature peptide (residues 59-93). uniprot.org

The conversion of inactive procryptdins into their biologically active, bactericidal forms is critically dependent on the proteolytic activity of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. uq.edu.aunih.gov In mice, MMP-7 is expressed by Paneth cells and co-packaged with procryptdins into secretory granules. nih.gov Disruption of the MMP-7 gene leads to an accumulation of inactive procryptdins and impairs the host's innate immunity against oral bacterial infections. uq.edu.aunih.gov

MMP-7 cleaves the procryptdin at specific sites, a necessary step for activation. uq.edu.aunih.gov While the exact cleavage sites for every cryptdin (B1167165) isoform are not all detailed, studies on procryptdin-4 (pro-Crp4) have identified a consensus pattern. MMP-7 recognizes and cleaves multiple sites within the propeptide region, which ultimately liberates the mature defensin (B1577277). nih.gov Research shows that the disulfide bonds of the mature cryptdin peptide confer essential protection against degradation by MMP-7 during this activation process. uq.edu.au Native, correctly folded Crp4 is resistant to MMP-7, whereas variants with disrupted disulfide bonds are degraded. uq.edu.au

Table 1: Identified MMP-7 Cleavage Sites in Mouse Procryptdins. This table details the specific cleavage sites recognized by MMP-7 within the pro-domain of cryptdin precursors, a process essential for their activation. Data is primarily based on studies of pro-Crp4 and serves as a model for the family.
Cleavage Site NameLocation in PrecursorAmino Acid Sequence at CutSignificance
Site 1 (Activating Site)Pro-segment / Mature Peptide JunctionSer58 ↓ Leu59Primary cleavage required for activation; releases the mature peptide. nih.gov
Site 2Upstream in Pro-segmentAla53 ↓ Leu54Secondary cleavage site within the propeptide. nih.gov
Site 3Mid-Pro-segmentSer43 ↓ Val/Ile44Contributes to the fragmentation of the inhibitory pro-segment. nih.govnih.gov

The propeptide segment of the procryptdin precursor serves a crucial inhibitory function. nih.gov Most α-defensin precursors have an electronegative (anionic) pro-region that balances the electropositive (cationic) charge of the mature defensin peptide. physiology.orgplos.org This charge neutralization within the precursor molecule is thought to be a mechanism to prevent autocytotoxicity to the host's own cells before the defensin is secreted. nih.gov

The propeptide effectively masks the bactericidal activity of the defensin domain. nih.govnih.gov Studies on pro-Crp4 have shown that its pro-region contains clusters of acidic amino acids (Aspartic acid, Glutamic acid) that are primarily responsible for this inhibition. nih.gov The removal and fragmentation of this pro-segment by MMP-7 is therefore the key event that unmasks the cationic properties of the mature defensin, allowing it to disrupt bacterial membranes. nih.govnih.gov The liberated pro-segments can even inhibit the function of mature defensins in trans (when present as separate molecules), suggesting a role in modulating activity within the crypt lumen immediately after secretion. nih.gov

Intracellular Trafficking and Granule Packaging in Paneth Cells

Following synthesis in the rough endoplasmic reticulum and processing through the Golgi apparatus, Defensin-related cryptdins are sorted and packaged into large, dense-core secretory granules. nih.govfrontiersin.org These granules are a defining morphological characteristic of Paneth cells and are concentrated at the apical pole of the cell, poised for secretion into the intestinal crypt lumen. nih.govfrontiersin.org

Immunostaining has confirmed that both the precursor prosegments and the mature cryptdin peptides are co-localized within these granules. uniprot.org This indicates that the final MMP-7-mediated activation of procryptdins occurs intracellularly, within the secretory granules, before their release. nih.govasm.org The extensive endoplasmic reticulum and Golgi network in Paneth cells supports the high rate of protein synthesis required to produce and package the large quantities of antimicrobial peptides stored in these granules. d-nb.info

Mechanisms of Secretion from Paneth Cells

The release of Defensin-related cryptdin-26 and other antimicrobial molecules from Paneth cells occurs via the exocytosis of their apical granules, a process known as degranulation. nih.govfrontiersin.org This secretion is not merely constitutive but is actively triggered by a variety of stimuli present in the intestinal environment. nih.govnih.gov The release of granule contents into the crypt lumen provides a high local concentration of antimicrobial peptides, forming a chemical barrier that protects the nearby intestinal stem cells and the crypt itself.

Paneth cells can sense microbes through pattern recognition receptors, such as Toll-like receptors, which triggers the degranulation process. nih.gov Known stimuli include whole bacteria (both Gram-positive and Gram-negative), bacterial antigens like lipopolysaccharide (LPS), and cholinergic agonists. nih.govnih.gov Additionally, certain immune cytokines, such as Interferon-gamma (IFN-γ), can induce rapid and complete Paneth cell degranulation, which may be coupled to the extrusion and death of the cell itself. frontiersin.org

Ecological Roles in the Intestinal Microbiome

Influence on Small Intestinal Microbial Composition

Table 1: Impact of α-Defensins on Gut Microbiota Composition

Experimental ModelKey FindingsReference
Mice expressing human α-defensin (DEFA5)Significant changes in microbiota composition, including a notable loss of Segmented Filamentous Bacteria. asm.orgsemanticscholar.org
Mice lacking matrilysin (MMP7), an enzyme that activates cryptdinsAlterations in the intestinal microbial community structure compared to wild-type mice. asm.orgnih.gov

Mechanisms of Commensal Bacteria Preservation

A critical function of cryptdins is their ability to target pathogenic bacteria while largely preserving the beneficial commensal flora. nih.gov This selective activity is crucial for preventing the overgrowth of harmful microbes without disrupting the symbiotic relationship the host maintains with its resident gut bacteria. The mechanism behind this selectivity is multifaceted. One key factor is the difference in membrane composition between pathogenic and commensal bacteria. nih.gov Additionally, the three-dimensional structure of cryptdins, maintained by disulfide bonds, is thought to be important for their differential activity. nih.gov Studies have shown that the oxidized, native form of cryptdins has potent activity against pathogens but is less effective against many commensal species. nih.gov In contrast, when these disulfide bonds are reduced, the peptides exhibit broader and more indiscriminate bactericidal activity, killing both pathogenic and commensal bacteria. nih.gov This suggests that the specific conformation of the cryptdin (B1167165) molecule is recognized differently by various bacterial species, allowing for a targeted antimicrobial effect that helps maintain a healthy microbial balance. nih.gov

Table 2: Differential Activity of Cryptdin-4

Form of Cryptdin-4Activity against Pathogenic BacteriaActivity against Commensal BacteriaReference
Native (Oxidized)HighLow to minimal nih.gov
Reduced (Disulfide bonds broken)HighHigh nih.gov

Role in Maintaining Intestinal Homeostasis

Through their influence on the microbial composition and their ability to selectively target pathogens, cryptdins are fundamental to maintaining intestinal homeostasis. wikipedia.orgasm.org This state of equilibrium is essential for proper nutrient absorption, immune system development, and protection against infections. nih.gov By regulating the gut microbiota, cryptdins help to prevent dysbiosis, a condition characterized by an imbalance in the microbial community that is associated with various diseases, including inflammatory bowel disease. wikipedia.orgnih.gov The regulatory role of these defensins extends to modulating the host's immune response. wikipedia.org For instance, by controlling the populations of certain bacteria, such as Segmented Filamentous Bacteria, which are known to influence the development of specific immune cells like T helper 17 (Th17) cells, cryptdins can indirectly shape the mucosal immune tone. wikipedia.orgasm.org Therefore, the secretion of cryptdins by Paneth cells is a vital component of the innate immune system that contributes to a stable and healthy intestinal environment. asm.orgnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information available for a compound named "Defensin-related cryptdin-26." Research has been conducted on various other mouse α-defensins, also known as cryptdins, such as cryptdin-1, cryptdin-4, and cryptdin-14. However, "this compound" does not appear to be a currently identified or studied member of this peptide family.

Therefore, it is not possible to provide an article on the advanced methodologies for the research of "this compound" that is scientifically accurate and adheres to the specific outline requested. Generating content on this topic would require extrapolation from research on other related molecules, which would not be a factual representation of research on the specified compound.

Q & A

Basic Research Questions

Q. What experimental models are optimal for assessing the antimicrobial efficacy of Crp26 in vitro?

  • Methodological Answer : Use standardized bacterial cultures (e.g., E. coli, Salmonella) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., LL-37) and negative controls (buffer-only) to validate results. Triplicate independent experiments with statistical analysis (e.g., ANOVA) ensure reliability .

Q. How should researchers approach the structural characterization of Crp26 using biophysical techniques?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structure under varying pH conditions. Pair with nuclear magnetic resonance (NMR) spectroscopy for dynamic structural insights. Validate findings with X-ray crystallography, ensuring proper protein purification and crystallization protocols .

Q. What methods are recommended to quantify Crp26 expression in intestinal tissue samples?

  • Methodological Answer : Use qRT-PCR for mRNA quantification and immunohistochemistry (IHC) for protein localization. Normalize data to housekeeping genes (e.g., GAPDH) and validate antibody specificity using knockout models. Include blinded analysis to reduce observer bias .

Advanced Research Questions

Q. What analytical frameworks address discrepancies in reported Crp26 expression levels across disease models?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify methodological heterogeneity (e.g., sample preparation, normalization). Follow with targeted in vivo studies using CRISPR/Cas9 knock-in models with standardized reporters (e.g., luciferase-tagged Crp26) to control for technical variability .

Q. How can interdisciplinary approaches elucidate Crp26's dual role in microbial defense and immune modulation?

  • Methodological Answer : Integrate RNA-seq data from Crp26-treated immune cells with network analysis (e.g., STRING DB) to map signaling pathways. Validate predictions using gene knockout models (e.g., TLR4⁻/⁻) and functional assays (e.g., cytokine ELISAs). Collaborate with computational biologists to develop predictive interaction models .

Q. What protocols ensure data integrity in high-throughput screening for Crp26's therapeutic potential?

  • Methodological Answer : Implement blinded analysis, randomization of sample processing, and automated pipelines with version control (e.g., GitHub). Validate hits via orthogonal assays (e.g., surface plasmon resonance for binding affinity) and cross-check with published datasets to minimize false positives .

Q. How can computational modeling predict Crp26's interaction with microbial membranes?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) parameterized with NMR-derived structural data. Validate predictions using biophysical assays like lipid vesicle leakage or fluorescence-based membrane depolarization. Compare results with homologous defensins (e.g., α-defensin-5) to identify conserved motifs .

Q. What strategies resolve contradictions in Crp26's role in inflammatory bowel disease (IBD)?

  • Methodological Answer : Standardize IBD models (e.g., DSS-induced colitis) while controlling for microbiota variations via gnotobiotic mice. Use multi-omics approaches (metagenomics, metabolomics) to correlate Crp26 activity with microbial shifts. Transparently report methods and share raw data via repositories like Zenodo .

Methodological Considerations

  • Data Sharing & Reproducibility : Adopt open science practices (e.g., pre-registration, raw data deposition in Figshare) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Encrypt identifiable data (e.g., AES-256) and restrict access to authorized personnel. Obtain informed consent for human-derived samples, detailing data usage scope .
  • Experimental Rigor : Include attention-check questions in surveys (e.g., "Select 'Strongly Agree' to confirm attention") and use redundancy in assays (e.g., MIC + time-kill curves) .

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